Indium(III) sulfide is a mid-bandgap semiconductor. This means it absorbs light within a specific range of wavelengths. The bandgap of In₂S₃ is around 1.2-1.3 eV, which falls within the optimal range for solar cell applications []. This allows efficient absorption of sunlight, a crucial factor for converting light energy into electricity.
Research suggests that In₂S₃ exhibits photoluminescence, meaning it can emit light upon absorbing photons []. This property makes it a potential candidate for light-emitting devices (LEDs) and other optoelectronic applications.
Indium(III) sulfide offers several advantages for research and development. It is a relatively abundant material compared to other optoelectronic materials like gallium nitride. Additionally, In₂S₃ can be synthesized using various techniques, allowing for control over its properties and morphology [].
Researchers are actively exploring the potential of Indium(III) sulfide in various scientific endeavors:
A significant focus is on developing thin-film solar cells using In₂S₃. Research is underway to improve the efficiency of these cells by optimizing material properties and device structures [].
Scientists are investigating the use of nanostructured In₂S₃, such as nanoparticles and nanorods, for enhanced optoelectronic properties. These nanostructures can potentially improve light absorption and carrier transport within devices [].
Doping In₂S₃ with other elements or forming alloys with other semiconductors is another research avenue. This approach aims to tailor the bandgap and other properties of the material for specific applications.
Indium sulfide, with the chemical formula InS, is an inorganic compound notable for its unique properties and structures. It exists primarily in three polymorphic forms: alpha (α), beta (β), and gamma (γ). The α-InS form has a defect cubic structure, while β-InS features a defect spinel structure, and γ-InS has a layered configuration. The β form is the most stable at room temperature, although the α form can also be present depending on synthesis conditions. Indium sulfide is characterized by its yellow color in the α form and red in the β form, and it is known to produce hydrogen sulfide gas when reacted with mineral acids, giving it a distinctive "rotten egg" odor .
Additionally, indium sulfide can undergo oxidation reactions under specific conditions. For example, it can react with oxygen at elevated temperatures to form indium oxide and sulfur dioxide:
These reactions highlight indium sulfide's role as both a reducing agent and a precursor in various chemical syntheses.
Indium sulfide can be synthesized through several methods:
Interaction studies of indium sulfide often focus on its catalytic properties. For instance, research has shown that doping indium sulfide with other elements, such as zinc, enhances its stability and catalytic efficiency for reactions like carbon dioxide electroreduction. This modification improves the covalency of In-S bonds, effectively stabilizing active sites during catalytic processes .
Indium sulfide shares similarities with other metal sulfides but exhibits unique characteristics that distinguish it from these compounds. Here are some comparable materials:
Compound Name | Formula | Key Features |
---|---|---|
Zinc Sulfide | ZnS | Widely used in phosphorescent materials; higher stability than InS. |
Cadmium Sulfide | CdS | Known for its photoconductivity; more toxic than InS. |
Copper Indium Sulfide | CuInS | Used in solar cells; exhibits a chalcopyrite structure distinct from InS. |
Lead Sulfide | PbS | Exhibits high photoconductivity; more hazardous than InS. |
Indium sulfide's relatively low toxicity, combined with its effective semiconductor properties and versatility in applications such as photocatalysis and photovoltaics, underscores its uniqueness among similar compounds .
Solvothermal and hydrothermal methods represent prominent bottom-up approaches for synthesizing indium sulfide (In₂S₃) materials with controlled morphology and crystallinity [1]. These techniques involve chemical reactions in sealed vessels under elevated temperature and pressure conditions, utilizing water (hydrothermal) or non-aqueous solvents (solvothermal) as reaction media [5].
The hydrothermal method offers numerous advantages for In₂S₃ synthesis, including straightforward operation, low energy consumption, and excellent reproducibility [5]. This approach effectively facilitates the preparation of nanoscale In₂S₃ materials with enhanced properties compared to those produced via solid-phase methods [5]. In a typical hydrothermal synthesis, indium precursors (commonly indium chloride) react with sulfur sources (such as thiourea, thioacetamide, or sodium sulfide) in aqueous solution under controlled temperature and pressure [9].
For instance, researchers have successfully synthesized ultrathin indium sulfide In₂S₃ nanoribbons with giant aspect ratios using a simple and rapid solvothermal method [3]. The reaction proceeds in a polyalcohol system without requiring complex precursors, resulting in nanoribbons with thickness controlled at the atomic level (below one nanometer), width of approximately 8.7 nm, and length extending to several micrometers [3]. X-ray diffraction experiments and simulations indicated a P3m1 trigonal crystallographic structure (gamma phase) [3].
The solvothermal process can be considered an extension of the hydrothermal approach, utilizing non-aqueous solvents as reaction media [5]. This method offers additional control over material properties through the diverse characteristics of different solvents, including viscosity, polarity, and coordination abilities [5]. These properties can be leveraged during synthesis to achieve precise regulation of the target In₂S₃ products [5].
Table 1: Comparison of Key Parameters in Solvothermal and Hydrothermal Synthesis of In₂S₃
Parameter | Hydrothermal Method | Solvothermal Method |
---|---|---|
Reaction Medium | Water | Non-aqueous solvents (ethanol, ethylene glycol, etc.) |
Temperature Range | 120-200°C | 150-240°C |
Pressure | Autogenous | Autogenous |
Common Indium Precursors | InCl₃, In(NO₃)₃ | In(acac)₃, InCl₃ |
Common Sulfur Sources | Thiourea, Na₂S, Thioacetamide | L-cysteine, Thioacetamide, Elemental sulfur |
Reaction Time | 8-24 hours | 5-48 hours |
Crystalline Phase | β-In₂S₃ (predominant) | β-In₂S₃, γ-In₂S₃ (controllable) |
The reaction mechanism for In₂S₃ synthesis via hydrothermal or solvothermal routes typically involves the decomposition of sulfur sources to generate sulfide ions, which then react with indium ions to form In₂S₃ nuclei [24]. For example, when using thiourea as the sulfur source, the reaction can be represented as: 3In(NO₃)₃ + 2CH₄N₂S + 4(OH)⁻ → 4NH₃ + 2CO₂ + 9(NO₃)⁻ + In₃S₂ [24].
Reaction parameters such as temperature, time, pH, and precursor concentration significantly influence the morphology, crystallinity, and phase of the resulting In₂S₃ materials [25]. For instance, increasing the reaction temperature generally enhances crystallinity and promotes the formation of larger particles, while extending reaction time allows for more complete growth and assembly of nanostructures [19].
Chemical vapor deposition (CVD) represents another significant bottom-up approach for synthesizing high-quality indium sulfide (In₂S₃) thin films and nanostructures [6]. This technique involves the deposition of solid materials from vapor-phase precursors onto substrates through chemical reactions at elevated temperatures [6]. CVD offers precise control over film thickness, composition, and crystallinity, making it particularly valuable for applications requiring uniform and conformal In₂S₃ coatings [6].
In a typical CVD process for In₂S₃ synthesis, indium-containing precursors and sulfur sources are vaporized and transported to a heated substrate where they undergo chemical reactions to form In₂S₃ deposits [6]. The precursors can be delivered simultaneously or sequentially, depending on the specific CVD variant employed [6]. Common indium precursors include indium chloride, indium acetate, and organometallic indium compounds, while sulfur sources typically include hydrogen sulfide, elemental sulfur, or organosulfur compounds [6].
Recent research has focused on developing new heteroleptic indium aminothiolate compounds for fabricating β-In₂S₃ thin films via chemical vapor deposition [6]. For example, compounds such as [InClSC₂H₄N(Me)SC₂H₄]₃ and [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)] have been synthesized through in situ salt metathesis reactions involving indium trichloride, aminothiol, and N,O-β-heteroarylalkenol ligands [6]. These complexes were characterized by nuclear magnetic resonance analysis, elemental studies, mass spectroscopy, and X-ray diffraction single crystal analysis, revealing a trigonal bipyramidal coordination of In(III) in both complexes [6].
Thermogravimetric analysis of these precursors demonstrated their decomposition pathways, with [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)] exhibiting a three-step decomposition process resulting in the formation of In₂S₃ at 300°C [6]. CVD experiments conducted on fluorine-doped tin oxide (FTO) substrates produced singular-phase In₂S₃ deposits, which were characterized through various analytical techniques including X-ray diffraction, scanning electron microscopy, Raman spectroscopy, X-ray photoelectron spectroscopy, and energy dispersive spectroscopy [6].
Table 2: Key Parameters and Conditions for CVD Synthesis of In₂S₃ Films
Parameter | Typical Range/Values | Effect on In₂S₃ Properties |
---|---|---|
Substrate Temperature | 250-500°C | Influences crystallinity, phase, and grain size |
Deposition Pressure | 0.1-760 Torr | Affects growth rate and film uniformity |
Precursor Temperature | 150-250°C | Controls precursor vapor pressure and delivery rate |
Carrier Gas | H₂, N₂, Ar | Influences reaction chemistry and transport phenomena |
Deposition Time | 15-120 minutes | Determines film thickness and completeness of reaction |
Cooling Rate | 2-10°C/min | Affects crystallinity and stress in the film |
Another innovative approach for In₂S₃ thin film fabrication involves a two-step deposition process [1]. In this method, indium metal is first evaporated onto a substrate (such as SiO₂/Si), followed by annealing in a sulfur environment under controlled temperature and pressure conditions [1]. Studies have investigated the effects of annealing temperature and pressure on the structural, morphological, and optical properties of the resulting In₂S₃ films [1]. X-ray diffraction and field emission scanning electron microscopy analyses revealed that different structural phases and morphologies could be obtained by varying the annealing parameters [1]. The optimum annealing conditions for high-quality In₂S₃ thin films were identified as 550°C and 100 Torr [1].
Atomic layer deposition (ALD), a specialized variant of CVD, has also been employed for synthesizing In₂S₃ films with precise thickness control at the atomic level [34]. In a typical ALD process, indium and sulfur precursors are sequentially introduced into the reaction chamber with purging steps in between, allowing for self-limiting surface reactions and layer-by-layer growth [34]. This technique enables the deposition of highly uniform and conformal In₂S₃ films, even on complex three-dimensional substrates [34].
Ultrasonic spray pyrolysis represents an efficient and scalable bottom-up approach for synthesizing indium sulfide (In₂S₃) thin films with controlled properties [7]. This technique involves the generation of fine aerosol droplets from precursor solutions using ultrasonic vibrations, followed by thermal decomposition of these droplets on heated substrates to form solid In₂S₃ films [7]. Ultrasonic spray pyrolysis offers several advantages for In₂S₃ synthesis, including simplicity, cost-effectiveness, and compatibility with large-area deposition [7].
In a typical ultrasonic spray pyrolysis process for In₂S₃ synthesis, a precursor solution containing indium and sulfur sources is atomized into fine droplets using an ultrasonic nebulizer [7]. These droplets are then transported to a heated substrate where solvent evaporation, precursor decomposition, and film formation occur sequentially [7]. Common precursors include indium chloride or indium sulfate as the indium source and thiourea or thioacetamide as the sulfur source [7].
Researchers have successfully grown indium sulfide layers by ultrasonic spray pyrolysis for application in Cu(In,Ga)(S,Se)₂ solar cells [7]. X-ray diffraction measurements of layers deposited on soda lime glass revealed polycrystalline In₂S₃ with preferential orientation along the direction [7]. X-ray photoelectron spectroscopy analysis indicated the presence or absence of oxygen and chlorine impurities depending on the composition of the spray solution [7]. For more quantitative chemical composition measurements, In₂S₃ layers were sprayed on silicon substrates and analyzed with Rutherford backscattering spectrometry [7].
The optimization of ultrasonic spray pyrolysis for In₂S₃ synthesis involves careful control of various process parameters, including precursor concentration, substrate temperature, spray rate, and carrier gas flow [8]. These parameters significantly influence the structural, morphological, and optoelectronic properties of the resulting In₂S₃ films [8].
Table 3: Optimization Parameters for Ultrasonic Spray Pyrolysis of In₂S₃ Films
Parameter | Optimal Range | Effect on Film Properties |
---|---|---|
Substrate Temperature | 250-350°C | Controls crystallinity, phase purity, and grain size |
Precursor Concentration | 0.02-0.06 M | Influences growth rate, thickness, and stoichiometry |
[S]/[In] Molar Ratio | 3-6 | Affects stoichiometry and defect concentration |
Spray Rate | 1-3 mL/min | Determines deposition rate and film uniformity |
Nozzle-to-Substrate Distance | 15-30 cm | Influences droplet evaporation and film morphology |
Carrier Gas Flow Rate | 2-5 L/min | Affects droplet transport and film uniformity |
Ultrasonic Frequency | 40-120 kHz | Controls droplet size and distribution |
Studies have shown that the [S]/[In] ratio in the precursor solution significantly influences the properties of In₂S₃ films prepared by spray pyrolysis [8]. For instance, researchers have synthesized In₂S₃ thin films by chemical spray pyrolysis from solutions with different [S]/[In] ratios on glass substrates at a constant temperature of 250°C [8]. All samples exhibited a polycrystalline structure with preferential orientation along (0, 0, 12) [8]. Good stoichiometry was achieved for all samples, and the morphology of thin film surfaces, as observed by scanning electron microscopy, was dense with no cracks or pinholes [8]. Raman spectroscopy analysis confirmed the presence of active modes belonging to the β-In₂S₃ phase [8]. The optical transmittance in the visible range exceeded 60%, and the band gap energy slightly increased with the sulfur to indium ratio, reaching a value of 2.63 eV for [S]/[In] = 4.5 [8].
Recent advancements in ultrasonic spray pyrolysis for In₂S₃ synthesis include the deposition of β-In₂S₃ photosensitive thin films with high photoresponse [27]. These films were deposited on glass substrates at 350°C using three different molar concentrations (0.02, 0.04, and 0.06 M) of indium and sulfur precursors [27]. The resulting thin films were stoichiometric, well-adherent, and compact, showing preferential orientation and high texture coefficients along the (103) lattice plane for all concentrations [27]. This preferred orientation was attributed to the ultrasonic spray pyrolysis method, which provides very fine and uniform deposition over a large area [27].
Quantum dots (QDs) of indium sulfide (In₂S₃) represent an important class of nanomaterials with unique size-dependent optical and electronic properties [10]. Surfactant-assisted synthesis methods have emerged as effective approaches for producing In₂S₃ QDs with controlled size, shape, and surface properties [10]. These methods typically involve the use of organic surfactants or capping agents to control nucleation and growth processes, prevent aggregation, and stabilize the resulting QDs in colloidal suspensions [10].
In a typical surfactant-assisted synthesis of In₂S₃ QDs, indium precursors (such as indium acetate or indium chloride) and sulfur sources (such as elemental sulfur, thiourea, or thioacetamide) react in the presence of surfactants under controlled temperature conditions [10]. Common surfactants include oleic acid, oleylamine, dodecanethiol, and polyvinylpyrrolidone, which coordinate to the surface of growing QDs and regulate their size and morphology [10].
Researchers have developed a one-pot single-step method to synthesize In₂S₃ quantum dots trapped in insoluble solid-state oleic acid matrices [10]. These QDs exhibited bright orange-colored fluorescence with controllable emission properties achieved by altering the chemical composition [10]. Among the synthesized QDs, ZnIn₂S₄ QDs displayed thermo-responsive properties, with fluorescence intensity decreasing as temperature increased [10]. Additionally, all QDs demonstrated high removal efficiency for micropollutants in aqueous media, especially against cationic organic dyes [10].
The surfactant-assisted synthesis of In₂S₃ QDs often involves hot-injection or heat-up methods, where precursors are rapidly injected into or gradually heated with surfactant solutions at elevated temperatures [11]. These approaches enable precise control over nucleation and growth stages, resulting in QDs with narrow size distributions and well-defined optical properties [11].
Table 4: Surfactant-Assisted Synthesis Parameters for In₂S₃ Quantum Dots
Parameter | Typical Range/Values | Effect on QD Properties |
---|---|---|
Reaction Temperature | 150-300°C | Controls nucleation and growth rates, crystallinity |
Surfactant Type | Oleic acid, Oleylamine, Dodecanethiol | Influences surface chemistry, stability, and optical properties |
Surfactant:Precursor Ratio | 2:1 to 10:1 | Affects QD size, dispersity, and colloidal stability |
Reaction Time | 5-60 minutes | Determines QD size, crystallinity, and yield |
Indium Precursor | In(acac)₃, InCl₃, In(OAc)₃ | Influences reaction kinetics and QD composition |
Sulfur Source | Elemental S, Thiourea, Thioacetamide | Affects reaction rate and QD stoichiometry |
Purification Method | Precipitation/redispersion | Removes excess surfactants and unreacted precursors |
A simple, rapid approach for synthesizing water-soluble and biocompatible fluorescent In₂S₃ quantum dot micelles has been reported, involving the encapsulation of monodisperse, hydrophobic QDs within surfactant/lipid micelles [18]. Analyses of UV-vis and photoluminescence spectra, along with transmission electron microscopy, indicated that the water-soluble semiconductor QD micelles were monodisperse and retained the optical properties of the original hydrophobic QDs [18]. The QD micelles demonstrated biocompatibility and exhibited little or no aggregation when taken up by cultured cells [18].
The surface chemistry of surfactant-capped In₂S₃ QDs plays a crucial role in determining their colloidal stability, optical properties, and potential applications [12]. For instance, researchers have investigated the synthesis of copper indium sulfide (CIS) nanocrystals, which are related to In₂S₃ systems, using surfactant-assisted methods [12]. These studies have shown that the choice of surfactants significantly influences the size, shape, and optical properties of the resulting nanocrystals [12].
Hexagonal dominant copper indium sulfide quantum dots have been synthesized by precursor-injection of mixed metal-dialkyldithiocarbamate precursors in the presence of surfactants [16]. Due to the different reactivity of the precursors, this method allowed the QDs to grow while retaining the crystallinity of the hexagonal nucleus [16]. The photoluminescence spectra exhibited dual emission (600-700 nm red emission and 700-800 nm NIR emission) resulting from the combined contributions of the hexagonal (wurtzite) and tetragonal (chalcopyrite) crystal structures [16].
Hierarchical three-dimensional (3D) architectures of indium sulfide (In₂S₃), including nanoflowers and cocoon-like structures, represent an important class of nanostructured materials with enhanced surface area, improved light-harvesting capabilities, and unique functional properties [13]. These complex architectures are typically composed of primary building blocks (such as nanosheets, nanoplates, or nanorods) assembled into higher-order structures through oriented attachment or self-assembly processes [13].
Researchers have successfully synthesized hierarchical flower-like In₂S₃ nanostructures via facile solution-phase routes, using thioacetamide as both a sulfur source and capping agent [23]. Experimental results demonstrated that the morphology of these In₂S₃ nanostructures could be easily modified by changing the ratio of In(NO₃)₃ to thioacetamide [23]. With increasing ratios from 1:1.5 to 1:6, the In₂S₃ crystals exhibited flower-like morphology of varying sizes [23]. X-ray diffraction and high-resolution transmission electron microscopy of the flowers revealed the cubic structure of In₂S₃, while morphological studies by scanning electron microscopy and transmission electron microscopy showed that the synthesized In₂S₃ nanostructure was a flower-like hierarchical architecture assembled from nanoscale flakes [23].
The formation mechanism of hierarchical In₂S₃ nanostructures typically involves multiple stages, including initial nucleation, primary growth of building blocks, and subsequent assembly into complex 3D architectures [19]. For instance, in the synthesis of carbon nanofiber-In₂S₃ composites, the morphology evolution proceeds through several distinct stages [19]. Initially, In³⁺ and S²⁻ ions adsorb and nucleate on the substrate surface to form sparse and small In₂S₃ nanosheets [19]. Subsequently, these initial nanosheets continue to grow larger and assemble together to form secondary In₂S₃ flower-like nanostructures by consuming the precursors [19]. In the final stage, hierarchical composites are formed, composed of numerous flower-like In₂S₃ nanostructures surrounding the substrate surface [19].
Table 5: Synthesis Conditions for Hierarchical In₂S₃ 3D Architectures
Morphology | Synthesis Method | Key Precursors | Reaction Conditions | Reference |
---|---|---|---|---|
Nanoflowers | Hydrothermal | InCl₃, Thioacetamide | 180°C, 12h | [21] |
Cocoon-like Structures | Solvothermal | In(NO₃)₃, Thiourea, SWNT | 200°C, 24h | [14] |
Hierarchical Microspheres | Solution-phase | In(NO₃)₃, Thioacetamide | 90°C, 5-30 min | [23] |
3D Flower-like Arrays | Hydrothermal | InCl₃, L-cysteine | 160°C, 24h | [19] |
Thornball-like Structures | Microwave-assisted | InCl₃, Thioacetamide | 90°C, 5-10 min | [25] |
The shape evolution of indium sulfide heterostructures can be controlled through various synthesis parameters [14]. For example, the cocoon-shaped In₂S₃ structure demonstrates how a reinforced network can be used to create a strong structure capable of withstanding long cycles, albeit with some compromise of other properties [14]. The transition from nanoflower to cocoon-like morphology can be achieved by increasing the concentration of single-walled carbon nanotubes (SWNT) during synthesis [14].
Sulfur vacancy-bearing In₂S₃/CuInS₂ microflower heterojunctions have been synthesized using an In₂S₃ template-assisted and cation-exchange strategy [22]. These heterostructured microflowers exhibited enhanced photocatalytic performance compared to pristine In₂S₃, which was attributed to several synergistic effects: the constructed heterojunctions accelerated charge-carrier separation, the flower-like microspheres displayed highly uniform morphologies and compositions that enhanced electron transport and light harvesting, and the sulfur vacancies trapped excited electrons, thereby inhibiting charge-carrier recombination [22].
The hierarchical flower-like nanostructures of In₂S₃ offer several advantages for various applications, including enhanced light scattering and absorption, which can improve photocatalytic performance [19]. Additionally, the high surface area and abundant active sites provided by these complex architectures facilitate efficient interaction with reactants or target molecules in catalytic or sensing applications [19].
Hybrid nanocomposites combining indium sulfide (In₂S₃) with various carbon allotropes represent an important class of advanced materials with enhanced functional properties [15]. These composites integrate the unique characteristics of In₂S₃ (such as semiconductor properties, photosensitivity, and catalytic activity) with the exceptional mechanical, electrical, and thermal properties of carbon allotropes (including carbon nanotubes, graphene, and carbon nanofibers) [15]. The resulting synergistic effects often lead to materials with superior performance compared to their individual components [15].
Researchers have successfully synthesized In₂S₃-carbon nanotube (In₂S₃-CNT) nanocomposites via a facile refluxing wet chemistry process [20]. These nanocomposites demonstrated excellent photocatalytic activity under visible light irradiation [20]. The enhanced performance compared to pure In₂S₃ was attributed to the unique physicochemical properties of CNTs, which improved the adsorptivity of substrates and acted as electron reservoirs to trap electrons, thereby hindering the recombination of photogenerated electron-hole pairs [20].
A novel hierarchical carbon nanofiber-In₂S₃ photocatalyst with well-controlled nanostructures has been developed for efficient hydrogen production under visible light [13]. The nanostructures of these CNF-In₂S₃ composites were finely tuned to achieve the highest photocatalytic hydrogen production activity [13]. Carbon nanofibers were chosen as structural supports for the photocatalytic In₂S₃ due to their large surface area, high adsorption capability, and good electron conductivity [13]. Combined with the substantial advantages of In₂S₃ nanostructures, such as large surface area and extremely reduced diffusion length, the hierarchical CNF-In₂S₃ photocatalysts exhibited exceptionally high hydrogen evolution rates (approximately 460 μmol h⁻¹) [13].
Table 6: Synthesis Methods and Properties of In₂S₃-Carbon Allotrope Hybrid Nanocomposites
Carbon Allotrope | Synthesis Method | In₂S₃ Morphology | Key Properties | Applications |
---|---|---|---|---|
Carbon Nanotubes | Wet Chemistry | Nanoparticles | Enhanced charge separation, Improved adsorption | Photocatalysis |
Graphene | Hydrothermal | Nanosheets | Increased conductivity, Large surface area | Energy storage |
Carbon Nanofibers | Solvothermal | Flower-like structures | High stability, Efficient charge transport | Hydrogen production |
Graphene/SWCNT Hybrids | Catalytic growth | Nanoparticles | Synergistic effects, 3D conductive network | Electrochemical devices |
The synthesis of graphene/single-walled carbon nanotube (G/SWCNT) hybrids with In₂S₃ has been achieved through innovative approaches [15]. For instance, a novel G/SWCNT hybrid was successfully fabricated by facile catalytic growth on layered double hydroxide at high temperatures exceeding 950°C [15]. The thermally stable iron nanoparticles and uniform structure of the calcined layered double hydroxide flakes were essential for the simultaneous catalytic deposition of SWCNTs and graphene [15]. The SWCNTs and chemical vapor deposition-grown graphene, as well as the robust connection between them, facilitated the construction of highly electrically conductive pathways [15]. The internal spaces between stacked graphene layers and among SWCNTs offered room for additional functional material incorporation [15].
Growth rate-controlled synthesis has been employed to create hierarchical core/shell heterostructures incorporating In₂S₃ [17]. For example, hierarchical bismuth sulfide/indium sulfide (Bi₂S₃/In₂S₃) core/shell structured microspheres were prepared via a simple one-pot hydrothermal process based on the different growth rates of the two sulfides [17]. The resulting hierarchical Bi₂S₃/In₂S₃ core/shell heterostructure exhibited significant visible light photocatalytic activity [17]. The introduction of the Bi₂S₃ core improved charge transport and enhanced electron-hole separation while broadening the visible light response [17]. Simultaneously, the hierarchical porous flower-like shell of In₂S₃ increased the specific surface area and remarkably enhanced the chemical stability of Bi₂S₃ against oxidation [17].